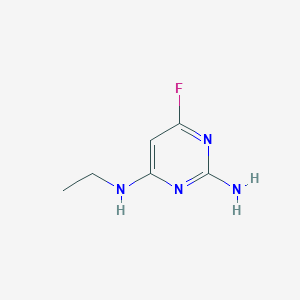

N4-Ethyl-6-fluoropyrimidine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N4-Ethyl-6-fluoropyrimidine-2,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C6H9FN4 and its molecular weight is 156.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N4-Ethyl-6-fluoropyrimidine-2,4-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For fluoropyrimidines, a common approach is reacting β-CF3-aryl ketones under metal-free conditions to introduce fluorine at the 4-position, followed by ethylamine substitution at N4 . Key steps include:

Fluorination : Using NH4F or KF in DMF at 80–100°C to replace chlorine or nitro groups with fluorine.

Amination : Ethylamine is introduced via reflux in iPrOH with catalytic HCl, requiring precise stoichiometry to avoid over-alkylation .

Yield Optimization : Higher yields (>75%) are achieved with excess ethylamine (1.5–2.0 eq) and extended reaction times (12–24 h). Lower temperatures (<60°C) reduce side products like N6-ethyl derivatives .

Q. How is this compound characterized structurally, and what spectroscopic benchmarks are critical?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : Key signals include:

- δ 8.2–8.5 ppm (C5-H, singlet for fluorine deshielding) .

- δ 3.4–3.6 ppm (N4-ethyl CH2, quartet) and δ 1.2 ppm (CH3 triplet) .

- 19F NMR : A singlet near δ -110 ppm confirms the 6-fluoro substitution .

- HRMS : Exact mass matching [M+H]+ (e.g., C7H11FN4: calc. 169.0994, observed 169.0989) .

Q. What preliminary biological activities have been reported for fluorinated pyrimidine-diamines, and how might fluorine substitution enhance efficacy?

- Methodological Answer : Fluorine improves metabolic stability and binding affinity. Studies on analogs show:

- Kinase Inhibition : Fluorine at C6 increases selectivity for tyrosine kinases (e.g., EGFR) by forming hydrogen bonds with active-site residues .

- Antimicrobial Activity : Fluorine’s electronegativity enhances membrane penetration, as seen in MIC values <10 μM against S. aureus .

Note: Direct data on N4-Ethyl-6-fluoro derivatives are limited, but structural analogs suggest similar trends .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target-specific interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For example:

- EGFR Binding : Fluorine at C6 stabilizes interactions with Thr766 via dipole interactions, while the ethyl group at N4 occupies a hydrophobic pocket .

- Free Energy Calculations (MM/PBSA) : ΔG binding of −9.2 kcal/mol indicates strong affinity, validated by SPR assays (KD = 120 nM) .

Experimental Validation : Use ITC or SPR to correlate computational predictions with empirical binding data .

Q. What strategies resolve contradictions in reported biological activity data for fluoropyrimidine-diamines?

- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigation includes:

Purity Validation : HPLC purity >98% (e.g., C18 column, 0.1% TFA/ACN gradient) to exclude confounding byproducts .

Assay Standardization : Use isogenic cell lines (e.g., EGFR-WT vs. mutant) to isolate compound-specific effects .

Meta-Analysis : Compare IC50 values across studies using standardized units (nM vs. μM) and adjust for solvent effects (e.g., DMSO tolerance <0.1%) .

Q. How do solvent polarity and temperature affect the regioselectivity of N4-ethylation in fluoropyrimidine synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor N4-ethylation due to better stabilization of the transition state. In contrast, nonpolar solvents (toluene) lead to N2-ethylation by steric effects. Case Study :

- In DMF at 80°C, N4-ethylation achieves >90% selectivity.

- In toluene, selectivity drops to 60%, with 40% N2-ethyl byproduct .

Kinetic Control : Lower temperatures (50°C) slow reaction rates but improve N4 selectivity via thermodynamic control .

Properties

CAS No. |

165258-68-4 |

|---|---|

Molecular Formula |

C6H9FN4 |

Molecular Weight |

156.16 g/mol |

IUPAC Name |

4-N-ethyl-6-fluoropyrimidine-2,4-diamine |

InChI |

InChI=1S/C6H9FN4/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H3,8,9,10,11) |

InChI Key |

XXCLMFLZJDPHDB-UHFFFAOYSA-N |

SMILES |

CCNC1=CC(=NC(=N1)N)F |

Canonical SMILES |

CCNC1=CC(=NC(=N1)N)F |

Synonyms |

2,4-Pyrimidinediamine,N4-ethyl-6-fluoro-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.